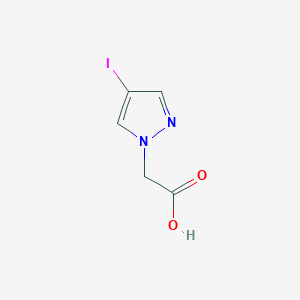

(4-iodo-1H-pyrazol-1-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRSJDHAOMNMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6752-13-2 | |

| Record name | 2-(4-iodo-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Key Synthetic Transformations

Mechanistic Pathways of Regioselective Iodination

The introduction of an iodine atom specifically at the C-4 position of the pyrazole (B372694) ring is a critical transformation. This regioselectivity is governed by the electronic properties of the pyrazole nucleus. The primary mechanisms involved are electrophilic aromatic substitution, with potential contributions from radical pathways under specific conditions.

While less common than electrophilic substitution, radical mechanisms can play a role in the functionalization of pyrazoles, particularly in oxidative coupling reactions. In some instances, the single-electron oxidation of a pyrazole derivative, such as a pyrazol-5-amine, can generate a radical cation. nih.gov This intermediate is stabilized by resonance, and subsequent reaction with molecular iodine can lead to the formation of an iodo-substituted product. nih.gov

A proposed radical chain pathway involves the following steps:

Initiation : An oxidant mediates the single-electron oxidation of the pyrazole substrate to form a radical cation. nih.gov

Propagation : The pyrazolyl radical cation reacts with molecular iodine (I₂). This is followed by a series of steps, potentially including tautomerization and further oxidation, to yield the final iodinated product and regenerate a radical species to continue the chain. nih.gov

These radical pathways are often observed in more complex systems or under specific oxidative conditions, such as those employing tert-butyl hydroperoxide (TBHP) as an oxidant. nih.gov The development of photocatalytic methods has also highlighted the potential for radical-mediated halogenation of aromatic compounds. researchgate.net

Electrophilic aromatic substitution (SₑAr) is the most common and well-understood mechanism for the halogenation of pyrazoles. The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to attack by electrophiles. nih.govresearchgate.net Computational and experimental studies show that the electron density is highest at the C-4 position, making it the preferred site for electrophilic attack. quora.com The C-3 and C-5 positions are adjacent to the electronegative nitrogen atoms and are consequently more electron-deficient. researchgate.netquora.com

The general mechanism for electrophilic iodination proceeds as follows:

Generation of the Electrophile : A reactive iodine electrophile (e.g., I⁺) is generated from an iodine source, often with the help of an oxidizing agent or Lewis acid.

Nucleophilic Attack : The π-system of the pyrazole ring attacks the iodine electrophile, forming a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The attack occurs at C-4 to form the most stable intermediate. copbela.org

Deprotonation : A base removes the proton from the C-4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-iodopyrazole (B32481) product. mdpi.com

Various reagents can be used for this purpose, including molecular iodine in the presence of an oxidant or N-iodosuccinimide (NIS) in an acidic medium. mdpi.comnih.gov The reaction is typically favored in neutral or basic conditions, as acidic conditions can lead to protonation of the ring nitrogens, deactivating the ring towards electrophilic attack. copbela.org

Table 1: Comparison of Iodination Reagent Systems and Conditions

| Reagent System | Oxidant/Catalyst | Conditions | Mechanistic Pathway | Reference(s) |

| I₂ | HIO₃ | Acetic Acid/CCl₄ | Electrophilic (HOI in situ) | mdpi.com |

| I₂ | K₂S₂O₈ | Room Temperature | Radical/Electrophilic | beilstein-journals.org |

| I₂ | H₂O₂ | Water | Electrophilic ("Green") | researchgate.net |

| N-Iodosuccinimide (NIS) | H₂SO₄ | 50% aq. H₂SO₄ | Electrophilic | mdpi.com |

| I₂ | Pd(OAc)₂ | DMF | Catalytic C-H Activation | nih.gov |

| I₂ | TBHP | - | Radical/Oxidative Coupling | nih.gov |

The direct reaction of pyrazole with molecular iodine (I₂) is often slow and reversible. Oxidizing agents are crucial for driving the reaction to completion by converting I₂ into a more potent electrophilic species or by consuming the iodide ion (I⁻) byproduct, thereby shifting the equilibrium. nih.gov

Common oxidative systems include:

Iodine/Nitric Acid or Iodic Acid (HIO₃) : These strong oxidants generate a powerful iodinating agent, believed to be protonated hypoiodous acid (H₂OI⁺) or a related species. The I₂–HIO₃ system is highly efficient for the iodination of a wide range of pyrazoles. mdpi.com

Iodine/Hydrogen Peroxide (H₂O₂) : This combination offers a "greener" alternative, with water as the only significant byproduct. H₂O₂ oxidizes I₂ to generate the electrophilic iodine species. researchgate.net

Persulfates (e.g., K₂S₂O₈) : Potassium persulfate can act as an oxidant to generate electrophilic iodine or, under certain conditions, initiate a radical pathway. beilstein-journals.org

Hypervalent Iodine Reagents : Reagents like PhICl₂ can react with an iodine source to generate a highly reactive electrophilic intermediate, which then iodinates the pyrazole ring. beilstein-journals.org

Electrochemical Oxidation : Anodic oxidation can be used to generate I⁺ from iodide ions in situ, providing a controlled and clean method for iodination. mdpi.com

The choice of oxidant is critical and can influence the reaction's efficiency and selectivity. For instance, in palladium-catalyzed C-H iodination, molecular iodine itself can serve as the sole oxidant, a significant advancement that avoids the need for harsh co-oxidants. nih.gov

Reaction Mechanisms of N-Alkylation to Form the Acetic Acid Linkage

Once 4-iodopyrazole is formed, the acetic acid side chain is introduced via N-alkylation, typically using a haloacetic acid derivative like ethyl bromoacetate (B1195939), followed by hydrolysis. This reaction proceeds through nucleophilic substitution.

The N-alkylation reaction involves the deprotonated pyrazole anion (pyrazolate) acting as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent (e.g., the CH₂ group of ethyl bromoacetate).

The mechanism generally occurs under basic conditions to deprotonate the pyrazole N-H, increasing its nucleophilicity:

Deprotonation : A base (e.g., NaH, K₂CO₃) removes the acidic proton from the pyrazole nitrogen, forming a nucleophilic pyrazolate anion.

Nucleophilic Substitution (Sₙ2) : The pyrazolate anion attacks the electrophilic carbon of the alkylating agent, displacing the halide leaving group (e.g., Br⁻) in a concerted Sₙ2 reaction. This forms the N-C bond.

Alternatively, acid-catalyzed methods using highly reactive electrophiles like trichloroacetimidates have been developed. semanticscholar.orgmdpi.com In this case, the acid protonates the imidate, creating a good leaving group (trichloroacetamide) and facilitating the formation of a carbocation or a highly electrophilic intermediate that is then attacked by the neutral pyrazole nitrogen. semanticscholar.org

For an unsubstituted pyrazole, the two nitrogen atoms are chemically equivalent due to rapid tautomerization, where the N-H proton shifts between the N1 and N2 positions. researchgate.netrrbdavc.org However, in a substituted pyrazole, such as 4-iodopyrazole, the two nitrogen atoms (N1 and N2) are no longer equivalent, leading to the possibility of forming two different regioisomers upon N-alkylation.

The regioselectivity of the alkylation is influenced by several factors:

Steric Hindrance : The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In many cases, this directs the substituent to the N1 position. Studies using bulky electrophiles have shown that the major product arises from attack at the sterically more accessible nitrogen. mdpi.com

Electronic Effects : The electronic nature of the substituents on the pyrazole ring can influence the relative nucleophilicity of the two nitrogen atoms.

Reaction Conditions : The choice of solvent, base, and counter-ion can affect the position of the tautomeric equilibrium and the aggregation state of the pyrazolate anion, thereby influencing the regioisomeric ratio of the products. thieme-connect.combeilstein-journals.org For example, computational studies on a substituted pyrazole showed that while one tautomer may be more stable in the gas phase, the other can become nearly equal in energy in a polar solvent, affecting reactivity. thieme-connect.com

The tautomeric equilibrium makes achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles a significant synthetic challenge, often resulting in a mixture of N1 and N2 alkylated products that require separation. researchgate.netresearchgate.net

Table 2: Factors Influencing Regioselectivity in Pyrazole N-Alkylation

| Factor | Influence on Regioselectivity | Example/Observation | Reference(s) |

| Tautomerism | Creates two non-equivalent, competing nucleophilic nitrogen atoms in unsymmetrical pyrazoles. | Leads to mixtures of N1 and N2 isomers. | researchgate.netrrbdavc.org |

| Steric Effects | The alkyl group is preferentially attached to the less sterically hindered nitrogen. | The major regioisomer is often controlled by sterics. | mdpi.com |

| Solvent | Can stabilize one tautomer over another, affecting the nucleophilicity of each nitrogen. | Solvent-dependent regioselectivity has been observed in the alkylation of related heterocycles. | thieme-connect.combeilstein-journals.org |

| Base/Counter-ion | Affects the nature and aggregation of the pyrazolate anion, influencing its reactivity. | Choice of base can alter the N1:N2 product ratio. | beilstein-journals.org |

| Enzymatic Catalysis | Can provide a high degree of regiocontrol through specific enzyme-substrate interactions. | Achieved >99% regioselectivity in certain cases. | nih.gov |

Kinetic Studies of Individual Synthetic Steps

Kinetic analysis of the synthesis of (4-iodo-1H-pyrazol-1-yl)acetic acid is primarily focused on its two formative steps: the N-alkylation of the pyrazole ring and the electrophilic iodination at the C4 position. While specific kinetic data for the synthesis of the title compound is not extensively documented in dedicated studies, valuable insights can be drawn from research on analogous systems.

N-Alkylation of the Pyrazole Ring:

The N-alkylation of a pyrazole with a haloacetic acid derivative is a cornerstone of the synthesis. This reaction's rate is influenced by the solvent, the nature of the base, and the specific alkylating agent used. Studies on the alkylation of pyrazole with ethyl haloacetates typically employ a base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). The reaction generally proceeds under reflux conditions (80–90°C) over several hours. The use of a stronger base, such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), can accelerate the reaction, allowing it to proceed at lower temperatures (e.g., 0°C).

Computational studies provide deeper insight into the reaction kinetics. For the alkylation of a model pyrazole with methyl chloroacetate (B1199739), the calculated activation energy for the desired N1 alkylation is estimated to be 9.5 kcal/mol, which is lower than the 11.6 kcal/mol required for N2 alkylation, indicating a kinetic preference for the N1 isomer. wuxiapptec.com A reaction profile for the N-alkylation of pyrazole with a different agent, α-halomethylsilane, showed that the consumption of the starting pyrazole was 95% complete within 120 minutes, demonstrating relatively rapid kinetics even with sterically bulky reagents. acs.org

The choice of solvent is also critical. Polar aprotic solvents are known to favor the formation of the O-alkylated isomer in ambident nucleophiles like pyrimidinones, a related heterocyclic system. researchgate.net In contrast, weakly polar solvents such as dioxane tend to favor N-alkylation. researchgate.net This suggests that for the synthesis of this compound, solvent choice must be carefully optimized to ensure regioselectivity.

Electrophilic Iodination:

The iodination of the pyrazole ring is typically an electrophilic aromatic substitution. The kinetics of this step are highly dependent on the iodinating agent. Common reagents include molecular iodine (I₂) combined with an oxidizing agent like hydrogen peroxide (H₂O₂) or nitric acid, and N-iodosuccinimide (NIS). nih.govresearchgate.net A green chemistry approach using I₂/H₂O₂ in water has been shown to be effective for the 4-iodination of various pyrazoles. researchgate.net

Kinetic studies of a related azole-catalyzed aminolysis reaction, which used 4-iodopyrazole as a catalyst, provide indirect information. In this study, the half-life for the consumption of the 4-iodopyrazole catalyst under specific conditions was approximately 1.7 minutes, indicating a rapid turnover and high reactivity of species derived from it. acs.org The efficiency of electrochemical iodination has also been investigated, showing that the yield of 4-iodopyrazole depends significantly on the electronic properties of substituents already on the pyrazole ring. researchgate.net For instance, the presence of electron-donating groups like methyl groups can increase the yield, while electron-withdrawing groups decrease the efficiency of the process. researchgate.net

Table 1: Factors Influencing Reaction Kinetics in Pyrazole Synthesis

| Synthetic Step | Factor | Observation | Reference |

|---|---|---|---|

| N-Alkylation | Base/Solvent | Strong bases (e.g., NaH) in THF lead to faster reactions at lower temperatures compared to K₂CO₃ in DMF. | |

| Alkylating Agent | Computational models show activation energy for N1 alkylation with methyl chloroacetate is 9.5 kcal/mol. | wuxiapptec.com | |

| Solvent Polarity | In related systems, polar aprotic solvents can favor O-alkylation, while less polar solvents favor N-alkylation. | researchgate.net | |

| Iodination | Reagent | I₂/H₂O₂ in water provides an effective and environmentally friendly method for 4-iodination. | researchgate.net |

| Substituents | Electron-donating groups on the pyrazole ring increase the efficiency of electrochemical iodination. | researchgate.net | |

| Catalyst Reactivity | 4-Iodopyrazole used as a catalyst showed a half-life of ~1.7 minutes in a related reaction, indicating high reactivity. | acs.org |

Identification and Characterization of Reaction Intermediates

The identification of transient species formed during the synthesis of this compound is key to substantiating the proposed reaction mechanisms. These intermediates are often elusive, but can be studied using spectroscopic methods and computational modeling.

Intermediates in N-Alkylation:

The N-alkylation of pyrazole is generally understood to proceed through a transition state leading to a pyrazolium (B1228807) salt intermediate. In the presence of a base, the pyrazole is first deprotonated to form a pyrazolide anion. This highly nucleophilic anion then attacks the electrophilic carbon of the alkylating agent (e.g., ethyl chloroacetate) in an Sₙ2 reaction.

Computational studies have successfully modeled the transition state structures for pyrazole alkylation. wuxiapptec.com These models show the simultaneous bond-forming (N-C) and bond-breaking (C-halogen) processes. For certain substrates, such as benzhydryl imidates, the reaction mechanism may involve a carbocation intermediate, especially when the forming cation is stabilized by electron-donating groups. semanticscholar.org

The product of the alkylation step, prior to workup or deprotonation of the carboxylic acid, is a pyrazolium salt. Numerous stable pyrazolium salts have been synthesized and fully characterized by techniques including ¹H and ¹³C NMR, and IR spectroscopy. mdpi.comresearchgate.net For example, ¹H-NMR spectra of pyrazolium cations show characteristic downfield shifts for the aromatic and aliphatic protons compared to the neutral pyrazole. mdpi.com In ¹³C NMR, protonation or alkylation at a nitrogen atom significantly affects the chemical shifts of the ring carbons, particularly C3 and C5. fu-berlin.de These stable salts serve as excellent models for the structure of the intermediate formed during synthesis.

Intermediates in Iodination:

The mechanism of electrophilic iodination of pyrazoles can involve different intermediates depending on the conditions. For highly basic pyrazoles, iodination with hypoiodous acid (HOI) is proposed to proceed through a C4-attack mechanism, forming a C–I adduct intermediate. nih.gov

In a kinetic study where 4-iodopyrazole was part of a catalytic cycle, an N-acylated intermediate, specifically N-acetyl-4-iodopyrazole, was detected and characterized in situ. acs.org Monitoring the reaction by ¹H NMR spectroscopy revealed a distinct signal for the acetyl group of this intermediate at 2.67 ppm in acetonitrile-d₃. Its identity was confirmed by independent synthesis and characterization. acs.org While this is an N-acyl and not an N-alkylacetic acid group, it demonstrates that N-substituted pyrazolium-type intermediates can be observed and characterized under appropriate conditions.

Table 2: Spectroscopic Data for Characterization of Pyrazole Derivatives

| Compound Type | Technique | Key Spectroscopic Features | Reference |

|---|---|---|---|

| N-Alkyl Pyrazolium Salts | ¹H NMR | Downfield shifts of pyrazole ring protons and protons on the N-alkyl group upon quaternization. | mdpi.com |

| ¹³C NMR | Significant shifts for C3 and C5 carbons after N-alkylation, indicating a change in the electronic environment. | fu-berlin.de | |

| IR | Presence of characteristic C=N and C=C stretching vibrations of the pyrazolium ring. | mdpi.com | |

| N-Acyl Pyrazole Intermediate | ¹H NMR | Observation of a distinct signal for the acyl group protons (e.g., 2.67 ppm for an acetyl group) in an in-situ study. | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Through a combination of one-dimensional and two-dimensional experiments, the chemical environment and connectivity of each proton and carbon atom can be mapped.

The ¹H NMR spectrum provides critical information about the electronic environment of the protons in the molecule. For this compound, distinct signals are expected for the pyrazole ring protons and the methylene (B1212753) protons of the acetic acid group.

The pyrazole ring features two aromatic protons, H-3 and H-5. Due to the anisotropic effect and the electron-withdrawing nature of the adjacent nitrogen atoms, these protons resonate in the downfield region, typically between 7.5 and 8.0 ppm. The iodine atom at the C-4 position does not have a proton, resulting in two singlets for H-3 and H-5, as they are not spin-coupled to each other. The H-5 proton is generally shifted slightly further downfield than the H-3 proton due to its proximity to the N-1 substituent.

The methylene protons (-CH₂-) of the acetic acid moiety are adjacent to the N-1 atom of the pyrazole ring and the carboxylic acid group. Their chemical shift is anticipated to be a singlet appearing around 5.0 ppm. The acidic proton (-COOH) is a broad singlet that can appear over a wide chemical shift range, often far downfield (>10 ppm), and its visibility can depend on the solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~7.6 | s (singlet) |

| H-5 | ~7.9 | s (singlet) |

| -CH₂- | ~5.0 | s (singlet) |

| -COOH | >10 | br s (broad singlet) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound would show five distinct signals.

The carboxylate carbonyl carbon (-C OOH) is the most deshielded carbon and typically appears in the range of 168-175 ppm. The pyrazole ring carbons (C-3, C-4, and C-5) have characteristic shifts. The C-4 carbon, directly bonded to the heavy iodine atom, experiences a significant upfield shift due to the "heavy atom effect" and is expected to resonate at approximately 60-65 ppm. The C-3 and C-5 carbons appear in the aromatic region, typically between 130 and 145 ppm. The methylene carbon (-C H₂-) of the acetic acid group would likely resonate around 50-55 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~170 |

| C-5 | ~142 |

| C-3 | ~135 |

| C-4 | ~62 |

| -CH₂- | ~52 |

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between spin-coupled protons. For this molecule, no cross-peaks would be expected between the pyrazole protons H-3 and H-5, confirming their isolated nature on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show cross-peaks between H-3 and C-3, H-5 and C-5, and the -CH₂- protons and the -CH₂- carbon, confirming these direct bonds.

The methylene (-CH₂-) protons correlating to the pyrazole carbons C-5 and C-3, as well as the carboxyl carbon (-COOH).

The pyrazole proton H-5 correlating to C-3 and C-4.

The pyrazole proton H-3 correlating to C-5 and C-4.

These HMBC correlations would definitively establish the attachment of the acetic acid group to the N-1 position of the 4-iodopyrazole ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain insight into its structure through fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. The exact monoisotopic mass of this compound (C₅H₅IN₂O₂) is 251.93958 Da. uni.lu In HRMS analysis, typically using electrospray ionization (ESI), the compound is observed as a protonated molecule, [M+H]⁺. The calculated exact mass for this ion is 252.94686 Da. uni.lu The observation of an ion with this precise m/z value in an experimental spectrum would confirm the elemental composition.

| Adduct Ion | Molecular Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₅H₆IN₂O₂⁺ | 252.94686 |

| [M+Na]⁺ | C₅H₅IN₂NaO₂⁺ | 274.92880 |

| [M-H]⁻ | C₅H₄IN₂O₂⁻ | 250.93230 |

Data sourced from predicted values. uni.lu

Chromatography coupled with mass spectrometry is a standard method for assessing the purity of a synthesized compound.

For a polar, non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. A sample is injected onto an HPLC column, and the components are separated based on their affinity for the stationary and mobile phases. The eluent is then directed into the mass spectrometer. A pure sample would ideally show a single peak in the chromatogram. The mass spectrum corresponding to this peak would display the m/z of the molecular ion (e.g., 252.9 for [M+H]⁺), confirming the identity of the main component. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is generally unsuitable for this compound due to its low volatility and thermal instability. Derivatization to a more volatile ester form might be necessary for GC-MS analysis, but LC-MS provides a more direct route for purity assessment.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Iodo 1h Pyrazol 1 Yl Acetic Acid

The comprehensive characterization of "(4-iodo-1H-pyrazol-1-yl)acetic acid" relies on a suite of advanced spectroscopic and analytical techniques. These methods provide critical insights into the molecule's functional group composition, three-dimensional arrangement in the solid state, and electronic properties.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including spectroscopic characteristics and reactivity indicators. For pyrazole (B372694) derivatives, DFT calculations have been instrumental in understanding their molecular geometry, electronic properties, and spectroscopic signatures. rsc.org

DFT calculations, specifically using the Gauge-Invariant Atomic Orbital (GIAO) method, are highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comacs.org These theoretical predictions are crucial for validating experimental findings and aiding in the structural elucidation of newly synthesized compounds.

Table 1: Comparison of Experimental and DFT-Calculated 1H NMR Chemical Shifts for 4-iodo-1H-pyrazole Data sourced from studies on 4-halogenated-1H-pyrazoles, which provide a basis for validating computational methods for the title compound.

| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| H3/H5 | 7.64 | 7.64 |

| N-H | 12.87 | 10.00 |

| Source: MDPI mdpi.com |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.netscience.govunar.ac.id

In studies of various pyrazole derivatives, the HOMO is often found to be distributed over the pyrazole ring, while the LUMO may be located on substituent groups. unar.ac.id This distribution indicates that the pyrazole ring acts as the primary electron donor. The HOMO-LUMO energy gap provides insight into the charge transfer that occurs within the molecule. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. Computational studies on related pyrazole systems provide representative energy values. unar.ac.id

Table 2: Representative Frontier Orbital Energies for Pyrazole Derivatives This table presents typical values from computational studies on related pyrazole structures to illustrate the application of HOMO/LUMO analysis.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

| Pyrazole Derivative 1 | -5.92 | -2.50 | 3.42 |

| Pyrazole Derivative 2 | -6.11 | -2.73 | 3.38 |

| Pyrazole Derivative 3 | -5.98 | -2.57 | 3.41 |

| Source: Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol unar.ac.id |

Molecular Electrostatic Potential (MEP or EPS) mapping is a computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. mdpi.com The map displays regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles).

For pyrazole derivatives, MEP maps typically show negative potential localized around the sp2-hybridized pyridine-like nitrogen atom (N2), making it a site for electrophilic attack and hydrogen bond acceptance. mdpi.comresearchgate.net Conversely, positive potential is often observed around the acidic protons, such as the N-H proton in unsubstituted pyrazoles or the carboxylic acid proton in (4-iodo-1H-pyrazol-1-yl)acetic acid. researchgate.net These maps are valuable for understanding noncovalent interactions and predicting sites of chemical reactivity. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

For pyrazole derivatives, the core ring structure is rigid. In a related compound, 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde, MD simulations showed limited conformational flexibility primarily due to this rigid pyrazole system. For this compound, the primary conformational motions would involve rotation around the single bonds of the acetic acid side chain. MD simulations can explore these rotational states to identify the most stable conformations and understand how the molecule might interact with a biological target.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their reactivity. This is achieved by developing mathematical models based on calculated molecular descriptors. researchgate.net

The foundation of any QSRR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its electronic, hydrophobic, and topological characteristics. researchgate.netjst.go.jp For pyrazole derivatives, a wide range of descriptors are calculated to build robust predictive models. jst.go.jpijpbs.com

To avoid issues with multicollinearity, where descriptors are highly correlated with each other, a correlation matrix is often calculated, and intercorrelated descriptors are removed. jst.go.jp The remaining descriptors can then be used to build a model that links the structural features of pyrazole acetic acid derivatives to their reactivity.

Table 3: Common Molecular Descriptors Used in QSAR/QSRR Studies of Pyrazole Derivatives This table lists descriptors frequently employed in the computational analysis of pyrazole compounds to model their activity and properties.

| Descriptor Class | Examples |

| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken charges |

| Topological | Wiener Index, Balaban Index, Kier & Hall connectivity indices |

| Hydrophobic | LogP, Molar Refractivity (MR) |

| ADME-related | Polar Surface Area (PSA), Number of Rotatable Bonds, H-bond donors/acceptors |

| Source: J-Stage, PMC jst.go.jpnih.gov |

Model Validation and Predictive Capability Assessment

The reliability of any computational model hinges on its validation and predictive power. For pyrazole-based compounds, including this compound, various validation techniques are employed to ensure the robustness of the generated models. Quantitative Structure-Activity Relationship (QSAR) models, for instance, are rigorously validated to confirm their predictive ability. nih.gov

Validation methods commonly include:

Internal Validation: Techniques like leave-one-out cross-validation and bootstrapping are used to assess the internal consistency and stability of the model. nih.gov

External Validation: The model's predictive power is tested against an external set of compounds that were not used in the model's development. nih.gov

Statistical Metrics: A range of statistical parameters are calculated to evaluate the model's performance. These include the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and others that assess the model's predictive reliability. nih.gov

For example, in the development of 3D-QSAR models for pyrazole derivatives as kinase inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were validated using a variety of methods. The statistical significance of these models confirmed their reliability and predictive capability. nih.gov

Table 1: Statistical Validation of 3D-QSAR Models for Pyrazole Derivatives

| Model | q² | r² | ONC (Optimal Number of Components) |

|---|---|---|---|

| CoMFA | 0.557 | 0.864 | 5 |

| CoMSIA (EHA) | 0.509 | 0.745 | 4 |

Data sourced from a study on pyrazole derivatives as kinase inhibitors. nih.gov

These validation processes are crucial for ensuring that the computational models can accurately predict the activity of new compounds, thereby guiding the design of more potent and selective molecules.

Reaction Mechanism Elucidation through Computational Methods (e.g., Transition State Analysis)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. researchgate.netnih.gov These studies can predict the most likely reaction pathways by calculating the energies of reactants, products, and transition states. researchgate.netnih.gov

For instance, the N-alkylation reaction of pyrazole derivatives has been studied using DFT. nih.gov By analyzing the transition-state energies, researchers confirmed that alkylation preferentially occurs at the N2 nitrogen atom of the pyrazole ring. researchgate.netnih.gov Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the calculated transition state correctly connects the reactants and products, providing a detailed picture of the reaction mechanism. researchgate.netnih.gov

Computational studies have also been employed to understand the isomerization mechanisms in pyrazole derivatives. For example, DFT calculations have been used to elucidate the process of N-nitropyrazole isomerization. encyclopedia.pub Theoretical investigations into proton transfer reactions in substituted pyrazoles have determined the activation energies for different pathways, including single proton transfer, double proton transfer, and proton transfer assisted by solvent molecules like water or ammonia. ias.ac.in These studies have shown that the presence of water molecules can significantly lower the energy barriers for proton transfer between tautomers through the formation of hydrogen bonds. mdpi.com

Table 2: Calculated Activation Energies for Proton Transfer in Pyrazole Derivatives (kcal/mol)

| Proton Transfer Mechanism | Activation Energy Range (B3LYP) | Activation Energy Range (MP2) |

|---|---|---|

| Single Proton Transfer | 45.7 - 51.59 | 49.4 - 53.96 |

| Double Proton Transfer (Dimer) | 17.02 - 17.80 | 17.51 - 19.36 |

| Water-Assisted Proton Transfer | - | 26.62 - 31.78 |

| Ammonia-Assisted Proton Transfer | - | 17.25 - 22.46 |

Data sourced from a theoretical study on proton transfer reactions of substituted pyrazoles. ias.ac.in

These computational insights are invaluable for predicting the reactivity and stability of compounds like this compound and for optimizing reaction conditions in their synthesis and derivatization.

In Silico Screening and Rational Ligand Design Principles

The pyrazole scaffold is a key "privileged structure" in medicinal chemistry, and computational techniques play a vital role in its use for rational drug design. researchgate.netmdpi.com In silico methods such as virtual screening and molecular docking are extensively used to identify and optimize pyrazole-based compounds as potential therapeutic agents. researchgate.netbenthamdirect.com

Virtual Screening: This computational technique involves screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. chemmethod.com For pyrazole-based drug discovery, virtual screening can be ligand-based or structure-based. researchgate.net

Ligand-based virtual screening compares new molecules to known active compounds. researchgate.net

Structure-based virtual screening (SBVS) docks candidate molecules into the three-dimensional structure of a target protein to predict binding affinity and mode. nih.gov

For example, high-throughput virtual screening has been successfully used to identify novel pyrazole-based inhibitors for enzymes implicated in cancer, such as CDK8. chemmethod.com In one study, a library of over 12,000 pyrazole compounds was screened, leading to the identification of potent inhibitors. chemmethod.com

Rational Ligand Design: The principles of rational ligand design are heavily influenced by computational studies. Molecular docking simulations, for instance, provide detailed information about the binding interactions between a ligand and its target protein. researchgate.net This allows medicinal chemists to design new derivatives with improved potency and selectivity by modifying the ligand structure to enhance these interactions. researchgate.net

Structure-based design has been employed to develop novel pyrazole-containing inhibitors for targets like β-secretase. nih.govnih.gov By creating models of the inhibitor bound to the enzyme's active site, researchers can identify key interactions and design ligands with specific hydrogen bond donors and acceptors to optimize binding. nih.gov The pyrazole scaffold is often favored in drug design due to its synthetic accessibility and its ability to serve as a versatile bioisosteric replacement for other chemical groups, often leading to compounds with better drug-like properties. mdpi.com

Table 3: Examples of In Silico Methods in Pyrazole-Based Drug Discovery

| Method | Application | Example Target |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of ligands. researchgate.net | VEGFR-2 nih.govresearchgate.net |

| Virtual Screening | Screens large compound libraries for potential hits. researchgate.net | PPARγ nih.gov |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. researchgate.net | HIV-1 Reverse Transcriptase tandfonline.com |

| QSAR | Relates chemical structure to biological activity. benthamdirect.com | RET Kinase nih.gov |

The integration of these computational approaches accelerates the drug discovery process, enabling the efficient design and optimization of novel therapeutics based on the this compound scaffold. nih.gov

Coordination Chemistry and Metal Complexation

Ligand Properties of (4-Iodo-1H-pyrazol-1-yl)acetic Acid

The properties of this compound as a ligand are rooted in its molecular structure, which features both a soft nitrogen donor site on the pyrazole (B372694) ring and hard oxygen donor sites on the carboxylate group. This combination allows it to act as a versatile building block in the design of coordination compounds.

This compound possesses the ability to form a stable five-membered chelate ring by coordinating to a metal center through the N2 nitrogen of the pyrazole ring and one of the oxygen atoms of the deprotonated carboxylate group. This bidentate N,O-coordination is a common feature for this class of ligands. The parent compound, (pyrazol-1-yl)acetic acid, demonstrates this chelation, and upon deprotonation, it can coordinate with hard metal cations like lanthanides nih.govresearchgate.net. The pyrazole ring itself is a robust and structurally rigid component that has found extensive use in coordination chemistry acs.org. Pyrazoles can coordinate as neutral monodentate ligands through the N2 nitrogen, or, following deprotonation at the N1 position, they can act as pyrazolide ions, enabling bridging between metal centers acs.org.

The presence of the acetic acid group attached to the N1 nitrogen provides a readily available carboxylate function for coordination. This dual functionality allows for the formation of stable complexes with a variety of metal ions.

The substitution of a hydrogen atom with an iodine atom at the C4 position of the pyrazole ring significantly impacts the ligand's electronic and steric properties. The iodine atom is a versatile feature; it can be displaced by various nucleophiles, making the ligand a useful building block for more complex derivatives .

Electronic Effects: The iodine atom exerts an electron-withdrawing effect on the pyrazole ring, which can enhance the acidity of the carboxylic acid group and modify the electron density on the coordinating N2 nitrogen atom. This can influence the strength of the metal-ligand bonds. The ability to fine-tune the electronic properties of pyrazole-based ligands by selecting appropriate substituents is a key reason for their increasing use in the development of transition metal complexes for catalysis researchgate.net. In related 4-iodopyrazole (B32481) complexes, the electron-withdrawing nature of iodine has been shown to lower the energy of the highest occupied molecular orbital (HOMO) of the pyrazole ring, which can enhance metal-ligand charge transfer processes.

Steric Effects and Halogen Bonding: While the iodine atom is larger than a hydrogen atom, its steric hindrance at the 4-position is generally not significant enough to prevent the typical coordination modes of the pyrazole ring. However, a crucial aspect of the iodine substituent is its ability to participate in halogen bonding. Halogen bonding is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site. In the solid state, these interactions can play a significant role in directing the crystal packing and supramolecular assembly of the metal complexes.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound can be achieved through various methods, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as pH and temperature, can be adjusted to favor the formation of specific coordination structures.

The carboxylate group of this compound makes it a particularly suitable ligand for hard metal cations, such as the lanthanide(III) series. Research on the parent ligand, (pyrazol-1-yl)acetic acid, has shown that it readily forms complexes with lanthanides. These complexes are typically synthesized in an aqueous solution at a controlled pH of 5 nih.govresearchgate.net. The general approach involves dissolving the ligand and the lanthanide salt (often a nitrate (B79036) or chloride) in water and adjusting the pH to facilitate deprotonation of the carboxylic acid and subsequent coordination.

For instance, a series of lanthanide complexes with the general formula [Ln(L)₃(H₂O)₂]·nH₂O (where L is the deprotonated (pyrazol-1-yl)acetic acid ligand) have been successfully synthesized for both light (La, Ce, Pr, Nd) and heavier (Eu, Gd, Dy, Ho, Er, Yb, Lu) lanthanides researchgate.net. It is anticipated that this compound would form analogous complexes under similar conditions. Furthermore, the synthesis of pyrazole-bridged heterometallic 3d–4f complexes using the related ligand 4-iodo-3,5-pyrazoledicarboxylic acid highlights the capability of iodo-substituted pyrazole carboxylates to coordinate with lanthanide ions researchgate.net.

The table below summarizes the lanthanide complexes formed with the parent ligand, (pyrazol-1-yl)acetic acid, which serve as a model for the expected complexes with the iodo-substituted derivative.

| Lanthanide Ion | Complex Formula | Reference |

| La(III) | [La(L)₃(H₂O)₂]·2H₂O | nih.govresearchgate.net |

| Ce(III) | [Ce(L)₃(H₂O)₂]·2H₂O | nih.govresearchgate.net |

| Pr(III) | [Pr(L)₃(H₂O)₂]·2H₂O | nih.govresearchgate.net |

| Nd(III) | [Nd(L)₃(H₂O)₂]·H₂O | nih.govresearchgate.net |

| Eu(III) | [Eu(L)₃(H₂O)₂]·H₂O | researchgate.net |

| Gd(III) | [Gd(L)₃(H₂O)₂]·H₂O | researchgate.net |

| Dy(III) | [Dy(L)₃(H₂O)₂]·H₂O | researchgate.net |

| Ho(III) | [Ho(L)₃(H₂O)₂]·H₂O | researchgate.net |

This compound is also expected to form stable complexes with a variety of transition metal cations. Pyrazole-based ligands have been successfully used to synthesize complexes with metals such as copper, iron, palladium, and platinum researchgate.net.

The synthesis of trinuclear copper(II) pyrazolate complexes using 4-iodopyrazole has been reported, involving the reaction of copper(II) chloride or bromide with the ligand in acetonitrile (B52724) dnu.dp.ua. This demonstrates the compatibility of the iodo-pyrazole moiety in forming stable copper complexes. Similarly, iron(II) complexes have been prepared with hybrid tridentate ligands containing a 4-iodo-substituted pyrazole ring psu.edu. These syntheses often involve reacting the ligand with the corresponding metal salt, such as Fe(ClO₄)₂, in a suitable solvent like acetonitrile psu.edu.

The iodine at the C4 position is also a versatile functional group for further reactions. For example, the C-I bond can be used in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex ligands and polynuclear metal complexes rsc.org.

Structural Characterization of Metal Complexes

Studies on the lanthanide complexes of the parent (pyrazol-1-yl)acetic acid have revealed the formation of one-dimensional coordination polymers nih.govresearchgate.net. In these structures, the ligand exhibits various coordination modes. For the lighter lanthanides (La, Pr), the carboxylate groups display both terminal bidentate and bridging tridentate coordination. In the neodymium complex, three distinct coordination modes are observed: terminal bidentate, bridging bidentate, and tridentate nih.govresearchgate.net. These different binding modes highlight the coordinative flexibility of the pyrazolyl-acetate scaffold.

In the realm of transition metals, the crystal structure of copper(II) complexes with 4-iodopyrazole shows the formation of trinuclear [Cu₃(μ₃-OH)(μ-Ipz)₃]²⁺ cores dnu.dp.ua. The copper(II) ions in these structures adopt a coordination geometry that is intermediate between trigonal bipyramidal and square pyramidal dnu.dp.ua. For p-block metals, tin(II) complexes with bis(pyrazol-1-yl)acetato ligands have been shown to form dinuclear structures with bridging ligands rsc.org.

The structural data for these related compounds suggest that metal complexes of this compound would likely exhibit rich structural chemistry, with the potential to form discrete molecules, one-dimensional chains, or higher-dimensional networks, influenced by the choice of the metal ion and the participation of the iodine atom in halogen bonding.

The table below details some of the known structural features of complexes with related pyrazole-based ligands.

| Ligand | Metal Ion | Key Structural Features | Reference |

| (Pyrazol-1-yl)acetic acid | La(III), Pr(III) | 1D chain; terminal bidentate and bridging tridentate carboxylate coordination. | nih.govresearchgate.net |

| (Pyrazol-1-yl)acetic acid | Nd(III) | 1D chain; terminal bidentate, bridging bidentate, and tridentate carboxylate coordination. | nih.govresearchgate.net |

| 4-Iodopyrazole | Cu(II) | Trinuclear [Cu₃(μ₃-OH)(μ-Ipz)₃]²⁺ core; distorted square pyramidal/trigonal bipyramidal geometry. | dnu.dp.ua |

| Bis(pyrazol-1-yl)acetic acid | Sn(II) | Dinuclear structure [Sn₂(bpza)₄] with bridging ligands. | rsc.org |

The Role of this compound in Coordination Chemistry and Advanced Materials

The chemical compound this compound and its derivatives are notable for their versatile coordination behavior with various metal ions. This has led to the development of a diverse range of metal complexes with unique structural features and promising applications in catalysis and materials science.

The presence of both a pyrazole ring and a carboxylic acid group in this compound allows it to act as a versatile ligand in coordination chemistry. The nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group can all participate in binding to metal centers, leading to a variety of coordination modes.

X-ray Diffraction Analysis of Coordination Modes

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional structures of metal complexes containing pyrazole-based ligands. This technique has revealed various coordination modes, including terminal bidentate and bridging tridentate fashions.

For instance, in some complexes, the pyrazole ligand coordinates to a single metal center through one of the pyrazole nitrogen atoms and one of the carboxylate oxygen atoms, forming a chelate ring. In other cases, the ligand can bridge two or more metal centers. For example, a related ligand, bis(pyrazol-1-yl)acetic acid, reacts with tin(II) acetate (B1210297) to form a dinuclear complex, [Sn2(bpza)4], where two of the ligands bridge the two tin centers. rsc.org

The reaction of copper(II) chloride and bromide with 4-iodopyrazole in the presence of copper powder results in trinuclear copper(II) pyrazolates. dnu.dp.ua These complexes, [Cu₃(OH)(C₃H₂IN₂)₃Cl₂ ·2CH₃CN]₂ and [Cu₃(OH)(C₃H₂IN₂)₃Br₂]n, both feature a [Cu₃(μ₃-OH)(μ-Ipz)₃]²⁺ core but display different molecular and supramolecular structures. dnu.dp.ua In the chloride complex, trinuclear units are linked into dimers by chloride anions and further into polymeric chains via hydrogen bonds. dnu.dp.ua The bromide complex forms supramolecular chains with bridging bromine atoms. dnu.dp.ua In both structures, the copper(II) ions have a coordination geometry that is intermediate between trigonal bipyramidal and square pyramidal. dnu.dp.ua

The structural diversity is further highlighted by the formation of one-dimensional and two-dimensional coordination polymers when self-assembled. dnu.dp.ua The specific coordination environment around the metal ion is influenced by factors such as the nature of the metal, the other ligands present in the coordination sphere, and the reaction conditions.

Spectroscopic Signatures of Complexation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for characterizing the formation of metal complexes in solution and in the solid state.

Infrared (IR) Spectroscopy: The coordination of the carboxylate group to a metal ion typically results in a significant shift of the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching vibrations. The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). For example, in copper(II) complexes with carboxylate ligands, shifts in the ν(C=O) stretching frequency indicate the participation of the carbonyl groups in coordination. dnu.dp.uagrafiati.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is particularly useful for studying the coordination chemistry of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons of the ligand are affected. For instance, in the ¹H-NMR spectra of complexes with phenyl-substituted pyrazoles, the absence of the N-H proton peak indicates that the phenyl group is attached at the pyrazole NH position. researchgate.net Furthermore, shifts in the ¹³C-NMR spectra, particularly for the C4 carbon of 4-substituted pyrazoles, confirm the structure of the complexes. researchgate.netmdpi.com For gallium complexes with bis(pyrazol-1-yl)acetato ligands, ⁷¹Ga NMR spectroscopy is a key characterization technique. rsc.org

Applications of Metal Complexes in Catalysis and Advanced Materials Science

The unique electronic and structural properties of metal complexes derived from this compound and related pyrazole ligands have led to their exploration in various applications.

Catalysis

Metal complexes containing pyrazole-based ligands have emerged as effective catalysts for a variety of organic transformations, including carbon-carbon coupling reactions. researchgate.net For example, copper(I) iodide-catalyzed coupling reactions of 4-iodopyrazoles with alcohols have been developed to synthesize 4-alkoxypyrazoles, which are present in some bioactive molecules. nih.gov Palladium complexes have also been utilized in catalytic applications such as the Suzuki-Miyaura coupling. acs.org The tunability of the ligand structure, including the introduction of substituents like the iodo group, can influence the catalytic activity of the resulting metal complex.

A dimeric copper(II) bromide complex with a hexyl bis(pyrazol-1-yl)acetate ligand has shown efficiency as a catalyst for the Kharasch–Sosnovsky reaction, a type of allylic oxidation. mdpi.com This highlights the potential of these complexes in promoting challenging C-H functionalization reactions.

Advanced Materials Science

Luminescent Properties: Metal complexes of pyrazole-containing ligands, particularly those with d¹⁰ metal ions like Cu(I) and Zn(II), can exhibit interesting photoluminescent properties. researchgate.netresearchgate.net These properties arise from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or halide-to-ligand charge transfer (XLCT) excited states. researchgate.net The emission characteristics, such as color and quantum yield, can be tuned by modifying the ligand structure and the coordination environment of the metal ion. researchgate.netacs.org For example, a copper(I) coordination polymer with 1-methyl-1H-benzotriazole and iodide ligands shows strong green emission. researchgate.net The development of luminescent conducting metallopolymers incorporating lanthanide complexes is also an active area of research for applications in polymer light-emitting diodes (PLEDs). utexas.edu

Supramolecular Architecture: The ability of this compound and its analogs to form hydrogen bonds and other non-covalent interactions, in addition to coordination bonds, allows for the construction of intricate supramolecular architectures. scispace.commdpi.com These can range from discrete multinuclear complexes to one-, two-, and three-dimensional coordination polymers. dnu.dp.uascispace.com The resulting frameworks can exhibit porous structures, making them potentially useful for applications in gas storage or separation. The formation of these supramolecular assemblies is often directed by the interplay of coordination bonds, hydrogen bonds, and in the case of iodo-substituted ligands, halogen bonding. scispace.com The self-assembly of these complexes can lead to the formation of metalamacrocycles and cages. rsc.org Furthermore, spin-crossover behavior has been observed in supramolecular iron(II) complexes with pyrazole-containing ligands, suggesting potential applications in molecular spintronics. researchgate.net

Structure Reactivity and Structure Interaction Relationship Studies of Pyrazole Acetic Acid Derivatives

Influence of the Acetic Acid Side Chain on Molecular Reactivity and Conformational Preferences

The flexibility of the acetic acid group is defined by the rotation around the N1-CH₂ and CH₂-COOH single bonds. This allows the carboxyl group to adopt various orientations relative to the pyrazole (B372694) ring, which can significantly impact how the molecule interacts with its environment, such as a solvent or a biological receptor. The preferred conformation will be a balance between minimizing steric clash with other substituents on the pyrazole ring and maximizing stabilizing interactions.

In the solid state, the acetic acid moiety plays a crucial role in directing the crystal packing through hydrogen bonding. For instance, in the related compound bis(3,5-dimethylpyrazol-1-yl)acetic acid, intermolecular O-H···N hydrogen bonds link the molecules into one-dimensional chains. nih.goviucr.orgpsu.edu This demonstrates the capacity of the carboxylic acid's hydroxyl group to act as a hydrogen bond donor, while the pyrazole's sp²-hybridized nitrogen atom (N2) acts as an acceptor. Such interactions are fundamental to the molecule's supramolecular architecture. In (4-iodo-1H-pyrazol-1-yl)acetic acid, similar hydrogen bonding patterns are expected to be a dominant feature of its solid-state structure.

Furthermore, the potential for intramolecular hydrogen bonding, for example between the carboxylic acid proton and the N2 nitrogen of the pyrazole ring, can stabilize specific conformations, influencing the molecule's shape in solution. The electron-withdrawing nature of the acetic acid group also modulates the electronic properties of the pyrazole ring, affecting its reactivity in chemical transformations.

Stereoelectronic Effects of Halogen Substitution (Iodine versus Bromine) at the 4-Position of the Pyrazole Ring

A primary distinction lies in the ability to form halogen bonds, a non-covalent interaction where the halogen atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. Iodine, being larger and more polarizable than bromine, forms stronger and more directional halogen bonds. psu.eduresearchgate.net This capability has led to 4-bromo- and 4-iodopyrazoles being labeled as valuable tools for biochemical structure determination. psu.eduresearchgate.net The strength of these halogen bonds is comparable to those formed by simple alkyl halides like CH₃X and CF₃X. psu.eduresearchgate.net

Spectroscopic and crystallographic studies of 4-halopyrazoles reveal key structural differences. The crystal packing motifs vary significantly depending on the halogen. While 4-chloro- and 4-bromopyrazole are isostructural and form trimeric hydrogen-bonding units, 4-iodopyrazole (B32481) forms catemeric (chain-like) motifs, similar to 4-fluoropyrazole, though they are not isostructural. mdpi.com This highlights the profound influence of the C4-halogen on supramolecular assembly.

The electronic nature of the halogen substituent, a combination of a negative inductive effect (-I) and a positive mesomeric effect (+M), also influences the pyrazole ring's electron density. researchgate.net While chlorine has a greater -I effect than bromine, the contribution of the +M effect is smaller. researchgate.net These electronic perturbations can affect the acidity of the pyrazole N-H proton and the nucleophilicity of the N2 nitrogen.

| Feature | 4-Iodopyrazole | 4-Bromopyrazole | 4-Chloropyrazole | Source |

|---|---|---|---|---|

| Supramolecular Motif | Catemer (Chain) | Trimer | Trimer | mdpi.com |

| N(H)···N Distance (Å) | 2.87(3) | 2.895(3) | 2.910(2) | mdpi.com |

| Halogen Bonding Potential | Strong | Moderate | Weaker | psu.eduresearchgate.net |

Impact of N1-Substitution Patterns on Overall Molecular Architecture and Ligand-Binding Properties

The substituent at the N1 position of the pyrazole ring, in this case, the acetic acid group, is a key modulator of the molecule's three-dimensional shape and its ability to bind to target proteins. Structure-activity relationship (SAR) studies on various pyrazole derivatives consistently show that the nature of the N1-substituent dictates biological activity and selectivity. researchgate.netuni.lu

Computational and structural studies on N1-substituted pyrazoles have provided detailed insights into these interactions. Molecular dynamics simulations of pyrazole derivatives complexed with kinases have shown that the N1-substituent can form stable interactions with residues at the entrance of the active site. csic.es Furthermore, the N1-substituent can influence a "water wire" hydrogen-bond network, connecting the pyrazole's N2 nitrogen to key residues in the protein, with differences in this network correlating to differences in biological activity. csic.es The conformation of N1 and C5 substituted cycloalkyl pyrazole analogues has been studied using NMR and molecular mechanics, revealing how these substituents orient themselves relative to the pyrazole core, which in turn affects receptor binding affinities. dnu.dp.ua

Pyrazole Ring Modifications and Their Consequences for Aromaticity and Tautomeric Equilibria

The pyrazole ring is an aromatic heterocycle containing six π-electrons, which confers it significant stability. researchgate.netderpharmachemica.com However, its electronic properties and structure are sensitive to modifications, which can affect its aromatic character and the equilibrium between different tautomeric forms.

For N-unsubstituted pyrazoles, annular prototropic tautomerism is a key feature, where the proton on the nitrogen can migrate between the N1 and N2 positions. mdpi.comnih.gov This process is typically intermolecular and influenced by the solvent, temperature, and the electronic nature of other ring substituents. nih.gov Electron-donating groups tend to increase the acidity of the pyrrole-like NH group, while electron-withdrawing groups can increase the basicity of the pyridine-like N2 nitrogen. mdpi.com When the pyrazole is substituted at the N1 position, as in this compound, this annular tautomerism is blocked.

However, other forms of tautomerism, such as the equilibrium between pyrazol-3-ol and pyrazolin-3-one forms, are possible in other pyrazole derivatives and are highly dependent on the solvent environment. Studies on pyrazolones show they exist predominantly as pyrazol-3-ol dimers in nonpolar solvents, while monomers are present in polar solvents like DMSO.

Computational Approaches to Elucidating Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding the structure-reactivity relationships of pyrazole derivatives at a molecular level. Methods such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations are widely used to predict and rationalize the behavior of these compounds. researchgate.net

Ab initio calculations and DFT have been employed to explore the halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole, corroborating experimental findings from rotational spectroscopy. psu.eduresearchgate.net These calculations help quantify the nuclear quadrupole coupling constants, which provide insight into the charge distribution around the halogen atom. psu.eduresearchgate.net Theoretical calculations have also been instrumental in studying tautomeric equilibria, predicting the relative stabilities of different tautomers in the gas phase and in solution.

Molecular docking is a common technique used to predict the binding mode of pyrazole-based inhibitors within the active site of a target protein. researchgate.net For example, docking studies of pyrazole derivatives with CDC7 kinase have helped identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity.

Molecular dynamics simulations build upon docking results to explore the dynamic behavior of the ligand-protein complex over time. csic.es MD studies can reveal the stability of binding poses, the role of solvent molecules in mediating interactions, and conformational changes in both the ligand and the protein upon binding. csic.es For instance, simulations have highlighted the importance of a stable water-mediated hydrogen bond network for the activity of certain pyrazole inhibitors. csic.es Quantitative Structure-Activity Relationship (QSAR) studies also contribute by correlating structural descriptors with biological activity to build predictive models. researchgate.net

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅IN₂O₂ | csic.es |

| Monoisotopic Mass | 251.93958 Da | csic.es |

| XlogP | 0.6 | csic.es |

| Predicted CCS (Ų) for [M+H]⁺ | 136.8 | csic.es |

| Predicted CCS (Ų) for [M-H]⁻ | 129.4 | csic.es |

Applications in Chemical Synthesis and Materials Science

(4-Iodo-1H-pyrazol-1-yl)acetic Acid as a Versatile Synthetic Intermediate

The title compound serves as a highly adaptable precursor in organic synthesis. The pyrazole (B372694) ring is a privileged scaffold in medicinal chemistry, and the presence of both an iodo group and an acetic acid moiety on this core allows for sequential or orthogonal functionalization, providing access to a diverse range of molecular structures. nih.govnih.gov

This compound is a key starting material for the construction of more complex, often fused, heterocyclic systems. The pyrazole nucleus itself is a component of many biologically active compounds. nih.gov The acetic acid side chain can participate in cyclization reactions, while the iodo-substituted C-4 position offers a site for further elaboration. For instance, pyrazole-4-carbaldehydes, which can be conceptually derived from related pyrazole structures, are known to react with various reagents to form fused systems like pyrrolo[2,3-c]pyrazoles and pyrazolo[3,4-c]pyrazoles. researchgate.net The functional groups on this compound provide analogous opportunities for creating novel polycyclic frameworks with potential applications in medicinal chemistry and materials science. nih.gov

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. The functional handles on this compound make it an ideal candidate for MCRs. The carboxylic acid can participate in reactions like the Ugi four-component reaction, which combines an acid, an amine, a ketone (or aldehyde), and an isocyanide to produce a bis-amide. beilstein-journals.org Similarly, pyrazole-based aldehydes have been successfully employed in three-component reactions with compounds like cyclohexane-1,3-dione and aromatic amines to generate complex pyrazolo-acridine hybrids. researchgate.net By leveraging the reactivity of its acetic acid group, this compound can be used to generate libraries of complex molecules with significant molecular diversity, which is highly valuable in drug discovery and materials screening.

Utility in Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira for 4-iodopyrazoles)

The carbon-iodine bond at the C-4 position of the pyrazole ring is the most significant feature for its use in synthetic transformations, particularly in transition metal-catalyzed cross-coupling reactions. eie.gr These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond makes 4-iodopyrazoles excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 4-iodopyrazole (B32481) with an organoboron reagent (like a boronic acid or ester). It is a widely used method for forming C-C bonds to create biaryl or heteroaryl-substituted pyrazoles. However, studies have shown that under certain conditions, side reactions such as dehalogenation can occur, leading to the formation of the un-iodinated pyrazole as a byproduct. beilstein-journals.org

Negishi Coupling: The Negishi reaction, which uses an organozinc reagent, has been shown to be a particularly effective method for C-C bond formation at the C-4 position of iodopyrazoles, often providing better results than Suzuki couplings. beilstein-journals.org It is a valuable tool, especially in the presence of various functional groups. beilstein-journals.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the 4-iodopyrazole, catalyzed by palladium and a copper(I) co-catalyst. umb.edu It is a key method for synthesizing 4-alkynylpyrazoles, which are important intermediates for further chemical modifications.

Heck Coupling: The Heck reaction facilitates the substitution of the iodine atom with an alkene, forming a new C-C bond and introducing a vinyl group onto the pyrazole ring. eie.gr

Copper-Catalyzed Coupling: Copper(I) iodide (CuI) has been effectively used to catalyze the coupling of 4-iodopyrazoles with alcohols, leading to the formation of 4-alkoxypyrazoles. nih.govresearchgate.net This direct C-O functionalization is significant for synthesizing compounds with potential biological activities. nih.govresearchgate.net

The table below summarizes key findings from studies on cross-coupling reactions involving 4-iodopyrazoles.

| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product Type | Key Findings |

| Negishi | Pd catalysts, Organozinc halides | 4-Iodopyrazoles | 4-Aryl/heteroaryl-pyrazoles | Method of choice for C-C bond formation at C-4, though side products can form. beilstein-journals.org |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃) | 4-Bromopyrazole | 4-Arylpyrazoles | Often results in significant dehalogenation as a side reaction. beilstein-journals.org |

| C-O Coupling | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, KOtBu | 4-Iodo-1H-1-tritylpyrazole, Alcohols | 4-Alkoxypyrazoles | Efficient method for direct C4-O-functionalization, applicable to natural product synthesis. nih.govresearchgate.net |

Derivatization Strategies for Functional Materials Development

The ability to functionalize this compound through various chemical reactions opens pathways to new functional materials. The strategic modification of its core structure can tune its electronic, optical, and coordination properties.

Derivatization can be achieved through:

Cross-Coupling Reactions: As detailed above, introducing diverse aryl, vinyl, or alkynyl groups at the C-4 position via Suzuki, Heck, or Sonogashira reactions can systematically alter the molecule's conjugation and electronic properties. This is a key strategy for developing materials for electronics and photonics.

Modification of the Carboxylic Acid: The acetic acid group can be converted into esters, amides, or other functional groups. This allows for the attachment of the pyrazole unit to polymers, surfaces, or other molecular scaffolds, creating hybrid materials with tailored properties. For example, converting the acid to an amide introduces hydrogen bonding capabilities that can influence self-assembly.

Nucleophilic Substitution: While less common at the C-4 position of an aromatic ring compared to cross-coupling, under specific conditions the iodo group could potentially be displaced by strong nucleophiles to introduce functionalities like azides or thiols.

These derivatization strategies allow for the rational design of molecules based on the this compound scaffold for applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors.

Role in Supramolecular Chemistry and Coordination Polymer Design

The pyrazole ring is an excellent ligand in coordination chemistry due to its two nitrogen atoms, which can act as both hydrogen bond donors (N-H) and acceptors (pyridinic N). mdpi.com The addition of a carboxylic acid group in this compound provides a second, powerful coordination site (the carboxylate group), making the molecule a versatile linker for constructing supramolecular assemblies and coordination polymers. researchgate.net

The molecule can coordinate to metal ions in several ways:

The pyrazole nitrogen can bind to a metal center.

The carboxylate group can bind in a monodentate, bidentate, or bridging fashion. researchgate.net

The combination of both the pyrazole and carboxylate groups allows it to act as a chelating or bridging ligand, linking multiple metal centers together.

This versatility has been exploited to create complex structures. For instance, reactions of 4-iodopyrazole with copper(II) salts have led to the formation of trinuclear copper(II) pyrazolate cores, which can further assemble into dimers or polymeric chains through bridging anions and hydrogen bonds. dnu.dp.ua Similarly, (pyrazol-1-yl)acetic acid (the non-iodinated parent compound) has been shown to form one-dimensional coordination polymers with lanthanide ions. researchgate.net The presence of the iodine atom on the pyrazole ring adds another dimension, as it can participate in halogen bonding—a specific type of non-covalent interaction that can direct the assembly of molecules in the solid state and stabilize crystal packing. mdpi.com These directed interactions are crucial in crystal engineering and the design of functional metal-organic frameworks (MOFs) with predictable topologies and properties.

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Routes for Advanced Derivatives

The iodinated pyrazole (B372694) core of (4-iodo-1H-pyrazol-1-yl)acetic acid is a prime substrate for a multitude of synthetic transformations, enabling the creation of advanced derivatives with tailored properties. The iodine atom at the C-4 position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. A significant area of future work will involve leveraging reactions like the Suzuki-Miyaura coupling to introduce a wide array of aryl and heteroaryl groups, thereby generating extensive libraries of novel compounds. Research has demonstrated the successful synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for the drug Crizotinib, highlighting the industrial relevance of such synthetic strategies. researchgate.net

Further exploration will likely focus on other powerful cross-coupling methods, such as Sonogashira, Heck, and Buchwald-Hartwig reactions, to introduce alkynyl, vinyl, and amino functionalities, respectively. Additionally, the development of one-pot, multicomponent reactions starting from simpler precursors represents a highly efficient strategy for constructing complex pyrazole derivatives in a single synthetic operation. mdpi.com Adapting existing protocols for pyrazole synthesis, such as those starting from 1,3-diketones or acetylenic ketones with hydrazine (B178648) derivatives, could lead to more direct and atom-economical routes to advanced analogues of the title compound. mdpi.com

Development of More Sustainable and Environmentally Benign Synthesis Protocols

A critical direction for future chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. For this compound and its derivatives, this involves developing protocols that reduce waste, avoid hazardous reagents, and utilize renewable resources. A promising approach is the use of greener iodinating agents. Research has shown that a combination of molecular iodine with hydrogen peroxide in water can efficiently iodinate pyrazoles, with water being the only byproduct. researchgate.net This method stands in stark contrast to traditional iodination techniques that may use harsher oxidants or organic solvents. researchgate.net

Other sustainable methods include using catalytic systems like vanadyl acetylacetonate (B107027) with hydrogen peroxide and sodium iodide, which offers high yields and selectivity under mild, environmentally benign conditions. researchgate.net Future research will likely focus on optimizing these green protocols for the specific synthesis of this compound, potentially exploring solid-supported reagents or flow chemistry systems to enhance efficiency and recyclability. The goal is to establish synthetic pathways that are not only effective but also economically and environmentally sustainable for large-scale production. researchgate.net

Integration of Advanced Computational Studies for Predictive Molecular Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. For this compound, advanced computational studies, particularly those using Density Functional Theory (DFT), can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets. mdpi.comacs.org Researchers have already used DFT to understand the H-bonding motifs and spectroscopic properties of simpler 4-halogenated pyrazoles, providing a foundation for studying more complex derivatives. mdpi.com

Future computational work could focus on:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives before their synthesis, saving time and resources.